molecular formula C15H14F3NO4 B6342764 Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate CAS No. 929616-31-9

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate

Cat. No.: B6342764
CAS No.: 929616-31-9
M. Wt: 329.27 g/mol
InChI Key: UPTFNQUEFXTTTG-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate is a chemical compound with the molecular formula C15H14F3NO4 It is known for its unique structural features, including a trifluoromethyl group and a pent-4-ynoate moiety

Preparation Methods

The synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction yields.

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The benzyloxycarbonyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The compound’s unique structure enables it to interact with enzymes and other biomolecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate can be compared with similar compounds such as:

    Methyl 2-{[(benzyloxy)carbonyl]amino}benzoate: This compound has a similar benzyloxycarbonyl group but lacks the trifluoromethyl and pent-4-ynoate moieties, resulting in different reactivity and applications.

    Methyl 2-{[(benzyloxy)carbonyl]amino}propan-2-yl-5,6-dihydroxypyrimidine-4-carboxylate:

    Methyl 2-benzyloxy-carbonyl-amino-acrylate: This compound features an acrylate group, which provides different reactivity patterns compared to the pent-4-ynoate moiety.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pent-4-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-3-9-14(12(20)22-2,15(16,17)18)19-13(21)23-10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFNQUEFXTTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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